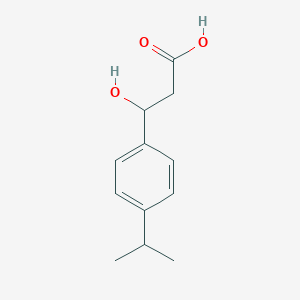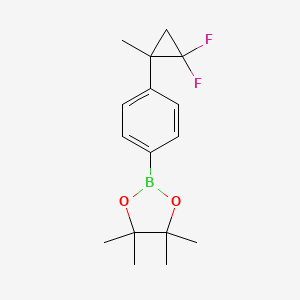
2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethyl-phenyl)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine is an organic compound characterized by the presence of trifluoromethyl and methoxy groups attached to a dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine typically involves the trifluoromethylation of appropriate precursors. One common method includes the reaction of 4-methoxy-3,5-dimethylbenzaldehyde with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to reductive amination to yield the desired amine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy and dimethyl groups contribute to the compound’s binding affinity and specificity for certain molecular pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: This compound shares the trifluoromethyl group but differs in the presence of a phenyl ketone structure.
4-(Trifluoromethyl)toluene: Similar in having a trifluoromethyl group attached to a toluene ring.
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Contains a trifluoromethyl group and a trichlorophenyl ring.
Uniqueness
2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine is unique due to the combination of trifluoromethyl, methoxy, and dimethyl groups, which confer distinct chemical and physical properties. This combination enhances its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C11H14F3NO |
|---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanamine |
InChI |
InChI=1S/C11H14F3NO/c1-6-4-8(10(15)11(12,13)14)5-7(2)9(6)16-3/h4-5,10H,15H2,1-3H3 |
InChI Key |
LRTBBGXPNDXVLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


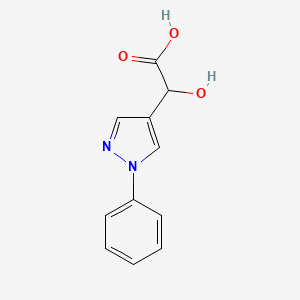
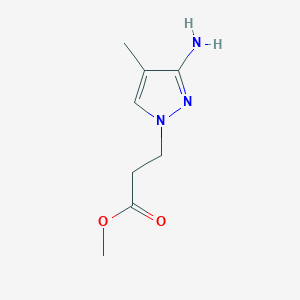
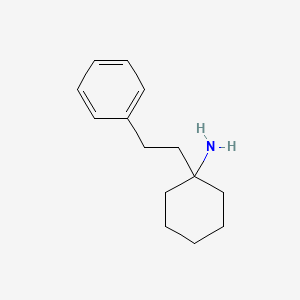

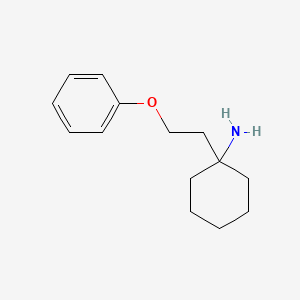
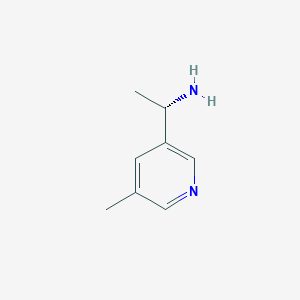
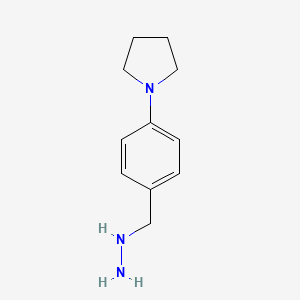
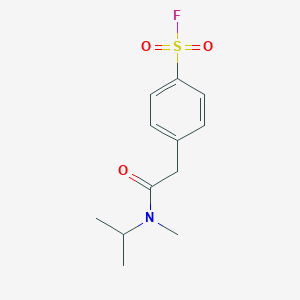

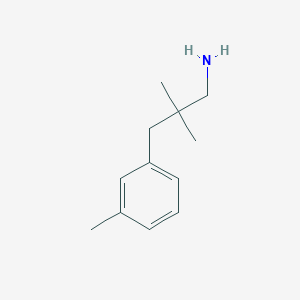
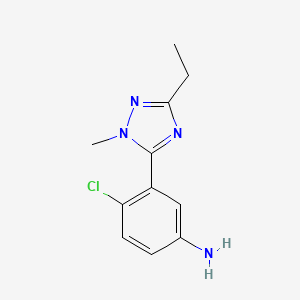
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13531263.png)
